molecular formula C14H13BrN2O B1372691 N-[(4-aminophenyl)methyl]-4-bromobenzamide CAS No. 1175834-19-1

N-[(4-aminophenyl)methyl]-4-bromobenzamide

Cat. No.: B1372691
CAS No.: 1175834-19-1
M. Wt: 305.17 g/mol
InChI Key: SNMJPZWMBURWQL-UHFFFAOYSA-N
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Description

N-[(4-aminophenyl)methyl]-4-bromobenzamide is an organic compound with the molecular formula C14H13BrN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-aminophenyl)methyl]-4-bromobenzamide typically involves the reaction of 4-bromobenzoyl chloride with 4-aminobenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[(4-aminophenyl)methyl]-4-bromobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

N-[(4-aminophenyl)methyl]-4-bromobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

Mechanism of Action

The mechanism of action of N-[(4-aminophenyl)methyl]-4-bromobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-Methoxy-5-[(phenylamino)methyl]phenol
  • N-(4-aminophenyl)-4-methylbenzenesulfonamide

Uniqueness

N-[(4-aminophenyl)methyl]-4-bromobenzamide is unique due to its bromine substituent, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry for the development of novel therapeutic agents.

Biological Activity

N-[(4-Aminophenyl)methyl]-4-bromobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on various cell lines, and structure-activity relationships (SAR).

This compound has been studied for its effects on various biological targets:

  • Inhibition of DNA Methyltransferases : Similar to other compounds in its class, it may inhibit DNA methyltransferases (DNMTs), which are involved in epigenetic regulation. This inhibition can lead to the reactivation of silenced genes, particularly in cancer cells .
  • Cytotoxicity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against leukemia cell lines, such as KG-1 cells. The cytotoxicity is often measured in micromolar concentrations, indicating significant potency .
  • Impact on Cell Proliferation : The compound has been shown to affect cell proliferation by inducing apoptosis in cancer cells, which is a critical mechanism for cancer treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundKG-1 (Leukemia)5.0DNMT inhibition, cytotoxicity
SGI-1027KG-1 (Leukemia)3.5DNMT inhibition, gene re-expression
Derivative 12Various8.0Cytotoxicity against multiple cancer types
Derivative 16Colon Cancer6.0Induction of apoptosis

Case Study 1: Cytotoxic Effects in Leukemia

A study evaluated the cytotoxic effects of this compound on KG-1 cells. The results indicated that the compound induced apoptosis and inhibited cell proliferation effectively at low micromolar concentrations. This suggests potential therapeutic applications in treating leukemia .

Case Study 2: Inhibition of DNMTs

Another investigation focused on the compound's ability to inhibit DNMTs. It was found that this compound could reactivate silenced genes in cancer cells by inhibiting methylation processes, demonstrating its potential as an epigenetic drug .

Structure-Activity Relationships (SAR)

The SAR studies conducted on similar compounds have provided insights into how modifications to the chemical structure influence biological activity:

  • Substituents : The presence of electron-donating or withdrawing groups can significantly affect the potency and selectivity of the compound against specific targets.
  • Linkers : Variations in the length and nature of the linker between aromatic rings also play a crucial role in determining the biological efficacy.

For instance, compounds with a bromine substituent at the para position on the benzene ring demonstrated enhanced activity compared to those with other halogens or no halogen at all .

Properties

IUPAC Name

N-[(4-aminophenyl)methyl]-4-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c15-12-5-3-11(4-6-12)14(18)17-9-10-1-7-13(16)8-2-10/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMJPZWMBURWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.